molecular formula C10H9NO5 B13970675 (1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid CAS No. 515145-08-1

(1,1-Dihydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Cat. No.: B13970675
CAS No.: 515145-08-1
M. Wt: 223.18 g/mol
InChI Key: LYLGCISMMRUELT-UHFFFAOYSA-N
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Description

2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- is a complex organic compound with significant potential in various scientific fields. This compound belongs to the class of isoindoles, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- typically involves the reaction of phthalimide with glycine methyl ester under basic conditions. This reaction yields the methyl ester of the compound, which can then be hydrolyzed to obtain the free acid form .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the isoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s isoindole ring structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Isoindole-2-acetic acid, 1,3-dihydro-1,1-dihydroxy-3-oxo- is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

515145-08-1

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

2-(1,1-dihydroxy-3-oxoisoindol-2-yl)acetic acid

InChI

InChI=1S/C10H9NO5/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11,15)16/h1-4,15-16H,5H2,(H,12,13)

InChI Key

LYLGCISMMRUELT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2(O)O)CC(=O)O

Origin of Product

United States

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